3-Fluoro-5-nitro-1H-pyrazole
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Overview
Description
3-Fluoro-5-nitro-1H-pyrazole: is a heterocyclic compound characterized by a five-membered ring structure containing two nitrogen atoms at positions 1 and 2, a fluorine atom at position 3, and a nitro group at position 5
Preparation Methods
Synthetic Routes and Reaction Conditions:
Cycloaddition Reactions: One common method for synthesizing pyrazole derivatives involves the [3+2] cycloaddition of N-isocyanoiminotriphenylphosphorane with terminal alkynes.
Condensation Reactions: Another approach involves the one-pot condensation of ketones, aldehydes, and hydrazine monohydrochloride to form pyrazoline intermediates, which are then oxidized to pyrazoles using bromine or other oxidizing agents.
Industrial Production Methods: Industrial production of 3-Fluoro-5-nitro-1H-pyrazole may involve large-scale adaptations of the above synthetic routes, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of heterogeneous catalysts, such as Amberlyst-70, can enhance the efficiency and eco-friendliness of the process .
Chemical Reactions Analysis
Types of Reactions:
Common Reagents and Conditions:
Oxidizing Agents: Bromine, oxygen in DMSO.
Catalysts: Silver, palladium, copper.
Solvents: Ethanol, DMSO.
Major Products:
Oxidized Pyrazoles: Formed from the oxidation of pyrazoline intermediates.
N-Arylpyrazoles: Formed from N-arylation reactions.
Scientific Research Applications
Chemistry: 3-Fluoro-5-nitro-1H-pyrazole is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology and Medicine: Pyrazole derivatives, including this compound, have shown promise in biological applications due to their potential antimicrobial, antiviral, and anticancer activities. These compounds can interact with various biological targets, making them valuable in drug discovery and development .
Industry: In the industrial sector, pyrazole derivatives are used in the production of agrochemicals, dyes, and materials with specific electronic properties. Their ability to form stable nitro derivatives makes them useful in the synthesis of environmentally friendly energetic materials .
Mechanism of Action
The mechanism of action of 3-Fluoro-5-nitro-1H-pyrazole involves its interaction with specific molecular targets, such as enzymes or receptors, leading to the modulation of biological pathways. The presence of the fluorine and nitro groups can enhance the compound’s binding affinity and specificity towards its targets, resulting in potent biological effects .
Comparison with Similar Compounds
3-Nitro-1H-pyrazole: Similar structure but lacks the fluorine atom.
5-Fluoro-1H-pyrazole: Similar structure but lacks the nitro group.
3,5-Dinitro-1H-pyrazole: Contains an additional nitro group compared to 3-Fluoro-5-nitro-1H-pyrazole.
Uniqueness: this compound is unique due to the presence of both fluorine and nitro groups, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
3-fluoro-5-nitro-1H-pyrazole |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H2FN3O2/c4-2-1-3(6-5-2)7(8)9/h1H,(H,5,6) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JYGIQASGJKUOPB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(NN=C1F)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H2FN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
131.07 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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